3-sulfanylpyrazine-2-carbonitrile
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Overview
Description
3-sulfanylpyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C5H3N3S It is characterized by the presence of a pyrazine ring substituted with a sulfanyl group at the third position and a carbonitrile group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-sulfanylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with thiourea, followed by the introduction of a nitrile group. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-sulfanylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
3-sulfanylpyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-sulfanylpyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-sulfanylpyrazine-3-carbonitrile
- 3-sulfanyl-5-methylpyrazine-2-carbonitrile
- 3-sulfanylpyrazine-2-carboxamide
Uniqueness
3-sulfanylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfanyl and carbonitrile groups allows for versatile reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
74002-70-3 |
---|---|
Molecular Formula |
C5H3N3S |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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